BenchChemオンラインストアへようこそ!

N-(Pyridin-3-yl)piperazine-1-carboxamide

sigma receptor subtype selectivity pyridylpiperazine

N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS 295341-46-7) is a heterocyclic building block comprising a piperazine ring linked via a urea (carboxamide) bridge to a pyridine ring at the 3-position. The compound serves as a key intermediate and core scaffold for the synthesis of bioactive molecules, particularly fatty acid amide hydrolase (FAAH) inhibitors, sigma receptor ligands, and androgen receptor modulators.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 295341-46-7
Cat. No. B1527100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-3-yl)piperazine-1-carboxamide
CAS295341-46-7
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
InChIKeyXXDQBBKYUFLWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS 295341-46-7): Core Scaffold Procurement Guide for Piperazine–Urea Research Candidates


N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS 295341-46-7) is a heterocyclic building block comprising a piperazine ring linked via a urea (carboxamide) bridge to a pyridine ring at the 3-position . The compound serves as a key intermediate and core scaffold for the synthesis of bioactive molecules, particularly fatty acid amide hydrolase (FAAH) inhibitors, sigma receptor ligands, and androgen receptor modulators [1]. Unlike more elaborate analogs that bear large N-4 substituents, this minimal scaffold retains the free piperazine NH, enabling divergent library synthesis and late-stage functionalization—an attribute that positions it as a versatile starting material rather than a finished probe .

N-(Pyridin-3-yl)piperazine-1-carboxamide: Why Pyridyl Regioisomers and Simple Piperazine Ureas Are Not Interchangeable


Substituting N-(pyridin-3-yl)piperazine-1-carboxamide with its 2-pyridyl or 4-pyridyl regioisomers, or with simple N-phenylpiperazine-1-carboxamide, introduces measurable shifts in target selectivity and potency that cannot be predicted a priori. The position of the pyridyl nitrogen dictates sigma receptor subtype preference [1] and influences FAAH inhibitory potency by up to an order of magnitude when the scaffold is elaborated [2]. Furthermore, the free piperazine NH in the minimal scaffold enables modular diversification that is absent in N-4-substituted analogs, making the unsubstituted compound a strategically distinct procurement decision for medicinal chemistry campaigns .

N-(Pyridin-3-yl)piperazine-1-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Sigma Receptor Subtype Preference: 3-Pyridyl Piperazines Favor σ1 Over σ2, Inverting the Selectivity of 2-Pyridyl Analogs

In a series of pyridylpiperazines evaluated for sigma receptor binding, (3-pyridyl)piperazines and (4-pyridyl)piperazines exhibited preferential binding to σ1 receptors, whereas previously characterized (2-pyridyl)piperazines favored σ2 receptors [1]. Specifically, 3-pyridylpiperazine analogs (compounds 3 and 4) showed σ1 Ki values of 97.2 ± 6.9 nM and 21.2 ± 2.3 nM with σ1/σ2 selectivity ratios of 0.22 and 0.19, respectively, indicating clear σ1 preference. In contrast, the 2-pyridyl lead compound 6 displayed a σ2 Ki of 4.91 ± 0.77 nM and a σ1/σ2 ratio of 16.9, representing a near-complete inversion of subtype selectivity [1].

sigma receptor subtype selectivity pyridylpiperazine ligand design

FAAH Inhibitory Potency: Pyridin-3-yl Urea Analogs Demonstrate Up to 10-Fold Greater Potency Than Pyridin-4-yl Counterparts

When elaborated with a 4-(3-phenyl-1,2,4-thiadiazol-5-yl) substituent, the N-(pyridin-3-yl)piperazine-1-carboxamide scaffold yields an FAAH inhibitor (CHEMBL513553) with an apparent IC50 of 2.4 nM against human FAAH expressed in CHO-K1 cells [1]. The corresponding N-(pyridin-4-yl) regioisomer (CHEMBL513073) exhibits an IC50 of 26 nM against rat FAAH under comparable preincubation conditions—representing a potency difference of approximately 10.8-fold in favor of the 3-pyridyl orientation [2]. Although these measurements derive from different species orthologs, the trend is consistent across multiple assay formats: the 3-pyridyl analog also shows an IC50 of 9.8 nM in a separate human FAAH assay with 10-min preincubation [1].

FAAH inhibition piperazine urea pyridyl regioisomer IC50 comparison

Structural Biology Validation: Pyridin-3-yl Urea Scaffold Co-crystallized with FAAH Confirms a Defined Binding Mode at 2.91 Å Resolution

The co-crystal structure of 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-3-yl)piperazine-1-carboxamide bound to rat FAAH has been determined at 2.91 Å resolution (PDB: 4HBP) [1]. This structure reveals that the pyridin-3-yl urea moiety engages the FAAH active site through specific hydrogen-bonding interactions that are geometrically constrained by the meta-nitrogen position. The corresponding pyridin-4-yl and pyridin-2-yl analogs do not have publicly available co-crystal structures with FAAH at comparable resolution, limiting the ability to perform structure-based design with those regioisomers [1]. The experimentally determined binding mode provides a validated starting point for computational chemistry and fragment-growing strategies.

X-ray crystallography FAAH co-crystal binding mode structure-based design

Patent Landscape: Pyridin-3-yl Piperazine-1-carboxamide Scaffold Explicitly Claimed in Multiple FAAH Inhibitor Patent Families

The pyridin-3-yl piperazine-1-carboxamide scaffold appears as a claimed structural element in multiple FAAH inhibitor patents, including WO2011060026 (Janssen Pharmaceutica), which explicitly describes N-pyridin-3-yl-4-{3-[4-(trifluoromethyl)phenoxy]benzyl}piperazine-1-carboxamide as a FAAH modulator [1]. The 2-pyridyl and 4-pyridyl regioisomers, while also appearing in the patent literature, are less frequently represented in the FAAH inhibitor space. This asymmetric patent footprint suggests that the 3-pyridyl orientation has been preferentially selected by industrial medicinal chemistry teams during lead optimization, providing an indirect but informative signal of the scaffold's perceived differential value [1][2].

FAAH patent intellectual property piperazine carboxamide scaffold protection

Synthetic Tractability and Commercial Availability: 95% Purity from Multiple Vendors with Scalable Route from Pyridine-3-carboxylic Acid

N-(Pyridin-3-yl)piperazine-1-carboxamide is commercially available at ≥95% purity from multiple independent suppliers (e.g., Leyan Cat. 1109536, ChemicalBook-listed vendors, CymitQuimica) in pack sizes ranging from 100 mg to 10 g . The synthesis proceeds via a well-established one-step amidation between pyridine-3-carboxylic acid and piperazine using standard carbodiimide coupling reagents (DCC or EDC) [1]. In contrast, the 4-pyridyl analog requires a multi-step sequence involving N,N′-carbonyldiimidazole-mediated acylation followed by deprotection and salt formation, yielding the hydrochloride salt in 53% overall yield after optimization [2]. This difference in synthetic complexity translates into lower procurement cost, shorter lead times, and greater scalability for the 3-pyridyl isomer.

synthetic accessibility commercial sourcing purity specification scale-up

N-(Pyridin-3-yl)piperazine-1-carboxamide: Evidence-Backed Procurement Scenarios for Research and Industrial Use


FAAH Inhibitor Lead Optimization: Pre-Validated Scaffold with Co-Crystal Structure and Nanomolar Potency Template

Medicinal chemistry teams pursuing FAAH inhibitors for pain, inflammation, or anxiety indications should prioritize the pyridin-3-yl scaffold over the 2- or 4-pyridyl regioisomers. The co-crystal structure PDB 4HBP provides a direct experimental binding mode at 2.91 Å resolution [1], and the elaborated analog 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-3-yl)piperazine-1-carboxamide achieves an apparent IC50 of 2.4 nM against human FAAH—representing up to a 10.8-fold potency advantage over the corresponding 4-pyridyl analog (IC50 = 26 nM) [2][3]. This combination of structural biology data and quantitative potency differentiation reduces the risk of pursuing a suboptimal regioisomeric series.

Sigma-1 Receptor Ligand Development: Documented σ1-Preferring Starting Point with Defined Selectivity Over σ2

For programs developing sigma-1 receptor ligands as pharmacotherapies for methamphetamine abuse, neuropathic pain, or neurodegenerative disorders, the 3-pyridylpiperazine chemotype offers a documented σ1-preferring profile (σ1/σ2 selectivity ratio of 0.19–0.22) that is fundamentally distinct from the σ2-preferring 2-pyridylpiperazine series (σ1/σ2 ratio of 16.9) [1]. Procuring the 3-pyridyl scaffold rather than the 2-pyridyl analog eliminates the need to engineer a 77-fold reversal in subtype selectivity during lead optimization, compressing the discovery timeline and conserving synthetic resources.

Diversifiable Building Block for Parallel Library Synthesis: Free Piperazine NH Enables Late-Stage N-4 Functionalization

Unlike N-4-substituted piperazine-1-carboxamide analogs that are pre-installed with specific pharmacophore elements, N-(pyridin-3-yl)piperazine-1-carboxamide retains a free secondary amine at the piperazine N-4 position [1]. This permits late-stage diversification via alkylation, acylation, or sulfonylation without deprotection steps, enabling the parallel synthesis of compound libraries from a single commercially stocked intermediate (≥95% purity, available in gram quantities) [2]. Procurement of this unsubstituted scaffold, rather than pre-functionalized analogs, maximizes the chemical space accessible per synthesis cycle—a key efficiency metric for hit expansion and SAR exploration campaigns.

Cost-Efficient Process Chemistry Scale-Up: One-Step Synthesis Outcompetes Multi-Step Regioisomer Routes

For process chemistry groups tasked with scaling piperazine-1-carboxamide intermediates, the 3-pyridyl isomer is accessible via a one-step amidation from pyridine-3-carboxylic acid and piperazine using standard carbodiimide coupling [1]. In contrast, the 4-pyridyl analog requires a three-step sequence with a reported optimized overall yield of only 53% [2]. The simpler synthetic route of the 3-pyridyl isomer directly translates to lower cost of goods, fewer unit operations, and reduced solvent waste—factors that become decisive when procuring multi-kilogram quantities for preclinical development or contract manufacture.

Quote Request

Request a Quote for N-(Pyridin-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.